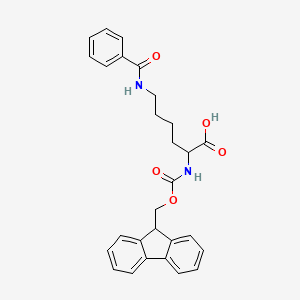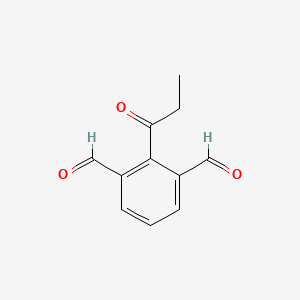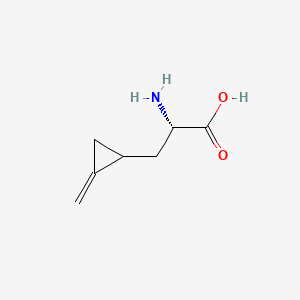![molecular formula C11H11N3 B14075985 2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)
2-Methyl-[3,3'-bipyridin]-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-[3,3’-bipyridin]-6-amine is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. Bipyridines are characterized by two pyridine rings connected by a single bond, and the 2-methyl substitution adds unique properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[3,3’-bipyridin]-6-amine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses an organotin compound instead of a boronic acid.
Negishi Coupling: This method employs an organozinc compound and a halogenated pyridine.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods
Industrial production of 2-Methyl-[3,3’-bipyridin]-6-amine often utilizes continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst has been reported .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-[3,3’-bipyridin]-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted bipyridines, N-oxides, and amine derivatives, which have applications in coordination chemistry and material science .
Applications De Recherche Scientifique
2-Methyl-[3,3’-bipyridin]-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of materials such as photosensitizers and electrochromic devices
Mécanisme D'action
The mechanism of action of 2-Methyl-[3,3’-bipyridin]-6-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing processes such as electron transfer and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions, used in similar applications.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry and material science.
2,2’-Bipyrimidine: Similar in structure but with different electronic properties, used in redox flow batteries.
Uniqueness
2-Methyl-[3,3’-bipyridin]-6-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over coordination environments and reactivity .
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
6-methyl-5-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-10(4-5-11(12)14-8)9-3-2-6-13-7-9/h2-7H,1H3,(H2,12,14) |
Clé InChI |
UXXPXXRXKLHDSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


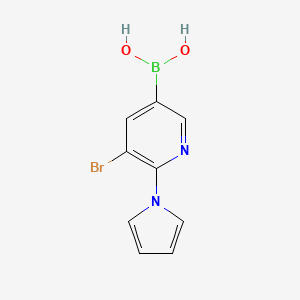
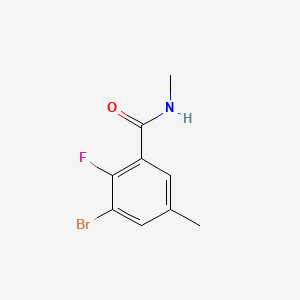

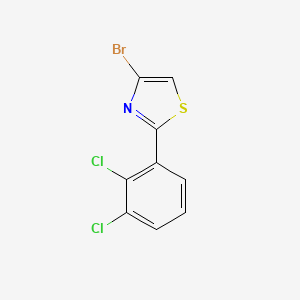


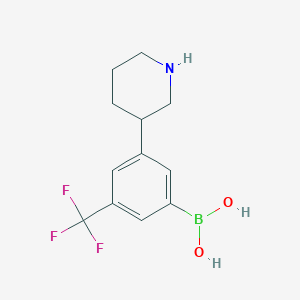
![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
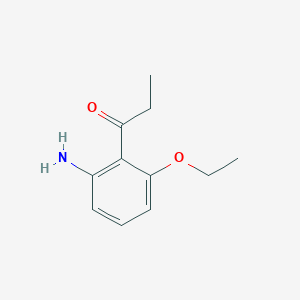
![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
